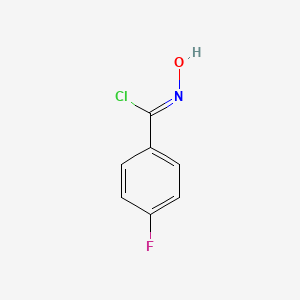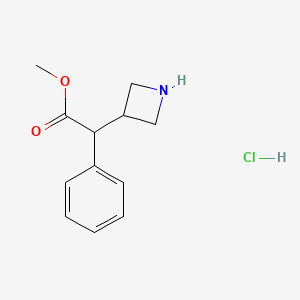
Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride typically involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common in azetidine derivatives, where nucleophiles replace leaving groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the nitrogen atom in the azetidine ring.
Cycloaddition Reactions: The compound can participate in [2+2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides and bases such as DBU in solvents like THF.
Oxidation and Reduction Reactions: Utilize oxidizing agents like m-CPBA or reducing agents like LiAlH4.
Cycloaddition Reactions: Often require UV light and imine or alkene components.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride involves its interaction with various molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Another four-membered heterocycle with an oxygen atom instead of nitrogen.
N-Boc-3-iodoazetidine: A functionalized azetidine used in organic synthesis.
Uniqueness
Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride is unique due to its specific substitution pattern and the presence of both azetidine and phenylacetate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11(10-7-13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTQVMSEZNUCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CNC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)
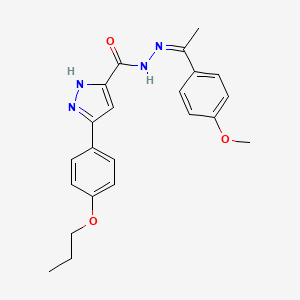
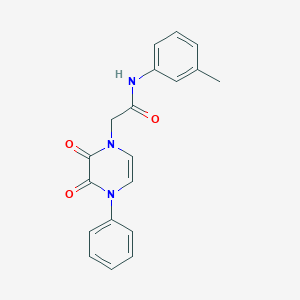
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2642057.png)
![N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide](/img/structure/B2642058.png)
![1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2642059.png)
![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)

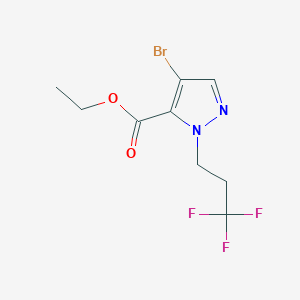
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2642071.png)
![2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)
